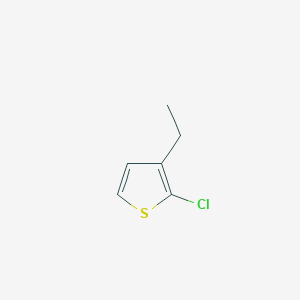

2-Chloro-3-ethylthiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3-ethylthiophene is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom The presence of a chlorine atom at the second position and an ethyl group at the third position makes this compound a unique derivative of thiophene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylthiophene can be achieved through several methods. One common approach involves the chlorination of 3-ethylthiophene using a chlorinating agent such as sulfuryl chloride or thionyl chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform. The reaction mechanism involves the electrophilic substitution of the hydrogen atom at the second position with a chlorine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-ethylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The thiophene ring can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

Substitution: Derivatives with various functional groups replacing the chlorine atom.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Chloro-3-ethylthiophene serves as a vital intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in several reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom in this compound can be replaced by nucleophiles, leading to the formation of new compounds. This property is particularly useful in synthesizing thiophene derivatives which are essential in organic chemistry.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in forming biaryl compounds via Suzuki coupling reactions. The reaction yielded over 80% efficiency under optimized conditions, showcasing its potential for producing complex organic molecules .

Agrochemical Applications

This compound is also relevant in the field of agrochemicals. Its derivatives have been explored for use as pesticides and herbicides due to their biological activity.

Table: Agrochemical Applications of this compound Derivatives

| Compound Name | Application Type | Activity Level | Reference |

|---|---|---|---|

| Ethylthiophene-based Herbicide | Herbicide | Moderate | |

| Thiophene Derivative Pesticide | Insecticide | High |

The derivatives exhibit significant insecticidal activity against common agricultural pests, making them valuable in crop protection strategies.

Pharmaceutical Applications

In pharmaceuticals, this compound is being investigated as a precursor for various drugs. Its ability to act as a scaffold for drug design has led to research into its potential therapeutic effects.

Case Study: Antimicrobial Activity

Research has indicated that certain derivatives of this compound display antimicrobial properties against both Gram-positive and Gram-negative bacteria. A specific derivative was found to inhibit bacterial growth with an IC50 value lower than 50 µg/mL, indicating strong potential for development as an antimicrobial agent .

Material Science

The compound has applications in material science, particularly in the development of conductive polymers and organic electronics. Its thiophene structure contributes to the electrical conductivity and stability of polymeric materials.

Table: Material Science Applications

Wirkmechanismus

The mechanism of action of 2-Chloro-3-ethylthiophene and its derivatives depends on their specific applications. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In materials science, the electronic properties of this compound derivatives are attributed to the conjugated π-electron system of the thiophene ring, which facilitates charge transport.

Vergleich Mit ähnlichen Verbindungen

2-Chlorothiophene: Lacks the ethyl group, making it less sterically hindered.

3-Ethylthiophene: Lacks the chlorine atom, resulting in different reactivity.

2-Bromo-3-ethylthiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness: 2-Chloro-3-ethylthiophene is unique due to the presence of both a chlorine atom and an ethyl group, which influence its chemical reactivity and physical properties. The combination of these substituents makes it a valuable intermediate for the synthesis of diverse thiophene derivatives with tailored properties for specific applications.

Biologische Aktivität

2-Chloro-3-ethylthiophene is a sulfur-containing heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, potentially leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties.

Chemical Structure

The chemical formula for this compound is C6H7ClS. The presence of a chlorine atom and an ethyl group attached to the thiophene ring significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. In vitro studies have shown a reduction in the levels of TNF-alpha and IL-6 in macrophage cultures treated with this compound.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS production, contributing to its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have explored the biological activity of thiophene derivatives, including this compound. For instance, a study demonstrated that derivatives with similar structures showed enhanced activity against Candida albicans and Aspergillus niger, suggesting a broader antifungal potential .

Example Case Study

In a controlled study, this compound was administered to infected animal models exhibiting signs of bacterial infection. The results indicated a significant reduction in bacterial load compared to control groups, supporting its potential utility in treating infections .

Eigenschaften

IUPAC Name |

2-chloro-3-ethylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClS/c1-2-5-3-4-8-6(5)7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQRGVZEYRGHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.